5-(4-Fluorophenyl)isoxazole
Overview
Description
5-(4-Fluorophenyl)isoxazole: is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing 5-(4-Fluorophenyl)isoxazole involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Oxidation of Isoxazolines: Another method involves the oxidation (dehydrogenation) of isoxazolines, which are formed by the 1,3-dipolar cycloaddition of nitrile oxides to alkenes.
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of microwave-assisted reactions and solvent mixtures such as dimethylformamide and isopropanol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Fluorophenyl)isoxazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the fluorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Isoxazolines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)isoxazole is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: Due to its biological activities, this compound is explored for its potential use in drug discovery and development .
Industry: The compound is used in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
4-Phenylisoxazole: Lacks the fluorine atom, which may result in different biological activities.
5-(4-Chlorophenyl)isoxazole: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.
5-(4-Methylphenyl)isoxazole: Contains a methyl group, which can influence its chemical and biological behavior.
Uniqueness: The presence of the fluorine atom in 5-(4-Fluorophenyl)isoxazole enhances its lipophilicity and metabolic stability, making it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBQTRPILCIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379184 | |
Record name | 5-(4-Fluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138716-37-7 | |
Record name | 5-(4-Fluorophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138716-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138716-37-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research abstract mentions "DNA binding, incision evaluation, antioxidant and antimicrobial activity studies" involving 3-amino-5-(4-Fluorophenyl)isoxazole derivatives complexed with metals like Cobalt(II). Can you elaborate on the significance of these findings?
A1: The study highlights the multi-faceted potential of 3-amino-5-(4-Fluorophenyl)isoxazole derivatives. [] The researchers investigated the impact of complexing these organic compounds with metal ions, which can significantly alter their chemical properties and biological interactions.
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